
2,6-bis(6-phenylpyridin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(6-phenylpyridin-2-yl)pyridine is a complex organic compound that belongs to the family of pyridine derivatives. This compound is characterized by its unique structure, which includes two phenylpyridine groups attached to a central pyridine ring. The presence of these phenyl groups enhances the compound’s stability and reactivity, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(6-phenylpyridin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromopyridine with phenylboronic acid in the presence of a palladium catalyst. This process, known as Suzuki coupling, results in the formation of the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(6-phenylpyridin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Applications De Recherche Scientifique
2,6-Bis(6-phenylpyridin-2-yl)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-bis(6-phenylpyridin-2-yl)pyridine largely depends on its role as a ligand in metal complexes. The compound coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit various properties, such as catalytic activity, fluorescence, and redox behavior. The molecular targets and pathways involved include coordination with transition metals like iron, copper, and platinum .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine
- 2,6-Bis(N-methylbenzimidazol-2-yl)pyridine
- 2,6-Bis(4-phenyl-2-oxazolinyl)pyridine
Uniqueness
2,6-Bis(6-phenylpyridin-2-yl)pyridine is unique due to its phenyl groups, which enhance its stability and reactivity. This makes it particularly valuable in forming stable metal complexes with distinct properties. Compared to similar compounds, it offers a balance of electronic and steric effects that can be fine-tuned for specific applications.
Propriétés
Formule moléculaire |
C27H19N3 |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
2,6-bis(6-phenylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C27H19N3/c1-3-10-20(11-4-1)22-14-7-16-24(28-22)26-18-9-19-27(30-26)25-17-8-15-23(29-25)21-12-5-2-6-13-21/h1-19H |
Clé InChI |
USFZOZZHZXUYGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)C4=CC=CC(=N4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12824643.png)
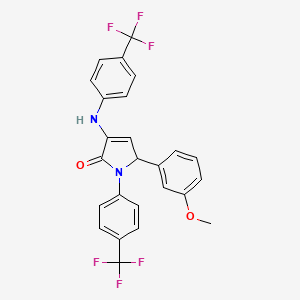
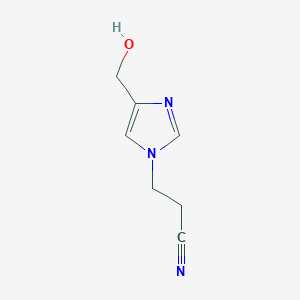
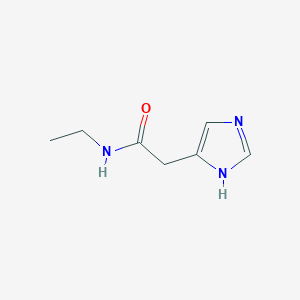
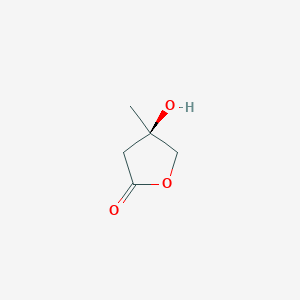
![(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12824673.png)
![Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester](/img/structure/B12824676.png)
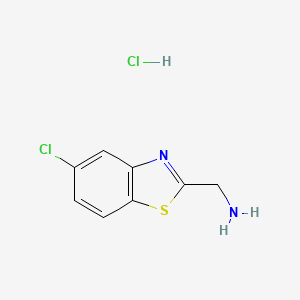

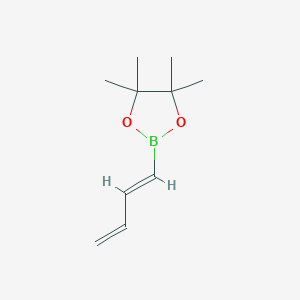
![2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride](/img/structure/B12824706.png)



